molecular formula C23H49NO2 B14299509 3-(Didecylamino)propane-1,2-diol CAS No. 112477-08-4

3-(Didecylamino)propane-1,2-diol

Cat. No.: B14299509
CAS No.: 112477-08-4
M. Wt: 371.6 g/mol
InChI Key: WEWWLBRKMIKYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

3-(Didecylamino)propane-1,2-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Didecylamino)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Didecylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Didecylamino)propane-1,2-diol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific didecylamino group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

112477-08-4

Molecular Formula

C23H49NO2

Molecular Weight

371.6 g/mol

IUPAC Name

3-(didecylamino)propane-1,2-diol

InChI

InChI=1S/C23H49NO2/c1-3-5-7-9-11-13-15-17-19-24(21-23(26)22-25)20-18-16-14-12-10-8-6-4-2/h23,25-26H,3-22H2,1-2H3

InChI Key

WEWWLBRKMIKYEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CC(CO)O

Origin of Product

United States

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